Piperidine-1-sulfonamide
CAS No.: 4108-90-1
Cat. No.: VC1968925
Molecular Formula: C5H12N2O2S
Molecular Weight: 164.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4108-90-1 |
---|---|
Molecular Formula | C5H12N2O2S |
Molecular Weight | 164.23 g/mol |
IUPAC Name | piperidine-1-sulfonamide |
Standard InChI | InChI=1S/C5H12N2O2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2,(H2,6,8,9) |
Standard InChI Key | FLKRMXAWABTWSH-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)S(=O)(=O)N |
Canonical SMILES | C1CCN(CC1)S(=O)(=O)N |
Introduction
Chemical Structure and Properties
Piperidine-1-sulfonamide consists of a six-membered piperidine heterocycle with a sulfonamide group attached to the nitrogen atom. This structural configuration contributes to its unique chemical reactivity and biological potential.
Basic Chemical Information
Parameter | Value |
---|---|
CAS Number | 4108-90-1 |
Molecular Formula | C5H12N2O2S |
Molecular Weight | 164.23 g/mol |
SMILES Notation | C1CCN(CC1)S(=O)(=O)N |
InChI | InChI=1S/C5H12N2O2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2,(H2,6,8,9) |
InChIKey | FLKRMXAWABTWSH-UHFFFAOYSA-N |
Physical and Chemical Properties
The physical state of piperidine-1-sulfonamide at room temperature is typically a solid. The compound contains two nitrogen atoms - one within the piperidine ring and another in the sulfonamide group - which contribute to its hydrogen bonding capabilities and solubility profile .
Spectroscopic Properties
The compound shows characteristic peaks in infrared spectroscopy, including N-H stretching vibrations around 3430 cm⁻¹ for the sulfonamide group . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide definitive structural confirmation for this compound and its derivatives.
Predicted Molecular Properties
Property | Value |
---|---|
Predicted CCS [M+H]⁺ | 132.6 Ų |
Predicted CCS [M+Na]⁺ | 140.9 Ų |
Predicted CCS [M+NH₄]⁺ | 140.2 Ų |
Predicted CCS [M+K]⁺ | 135.3 Ų |
Predicted CCS [M-H]⁻ | 132.8 Ų |
Predicted CCS [M+Na-2H]⁻ | 136.3 Ų |
Predicted CCS [M]⁺ | 133.9 Ų |
Predicted CCS [M]⁻ | 133.9 Ų |
Note: CCS refers to collision cross-section values, which are important parameters in mass spectrometry analysis .
Synthesis Methods
Several synthetic approaches have been documented for the preparation of piperidine-1-sulfonamide and related derivatives. These methods provide valuable routes for researchers seeking to incorporate this moiety into more complex molecules.
Aqueous Medium Synthesis
A green synthesis approach has been reported involving the reaction of 1-aminopiperidine with benzenesulfonyl chloride under basic conditions:
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1-Aminopiperidine is suspended in water, and the pH is maintained at approximately 9.0 using Na₂CO₃ at 0-5°C.
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Benzenesulfonyl chloride is added slowly over 10-15 minutes.
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The reaction mixture is allowed to warm to room temperature with continuous stirring.
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After reaction completion (monitored by TLC), concentrated HCl is added to adjust the pH to 2.0.
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The resulting solid is filtered, washed with distilled water, and dried to obtain N-(piperidin-1-yl)benzenesulfonamide .
This catalyst-free method represents an environmentally friendly approach to synthesizing sulfonamides bearing the piperidine nucleus.
N-Substitution of Piperidine Sulfonamides
The synthesis of N-substituted derivatives follows a general procedure:
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A solution of N-(piperidin-1-yl)benzenesulfonamide in DMF is treated with sodium hydride at 0-5°C.
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After warming to room temperature and stirring, the corresponding alkyl halide is added.
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The reaction mixture is stirred for 30-40 minutes and monitored by TLC.
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The product is isolated through appropriate workup procedures .
Synthesis of Complex Derivatives
For more complex derivatives featuring the piperidine-1-sulfonamide scaffold:
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A base-mediated reaction between N-(piperidin-1-yl)benzenesulfonamide and various electrophiles like N-substituted aryl/alkyl-2-bromoacetamides has been documented.
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The reaction proceeds in DMF with sodium hydride as a base at controlled temperatures.
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The resulting N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives can be isolated by precipitation or solvent extraction .
Biological and Pharmacological Activities
Piperidine-1-sulfonamide and its derivatives exhibit diverse biological activities that have been documented in various research studies. These properties make the compound and its analogs promising candidates for drug development.
Antimicrobial Activity
Sulfonamide derivatives containing piperidine moieties have demonstrated significant antibacterial properties, particularly against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) . These compounds are believed to act through multiple mechanisms including:
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Inhibition of dihydropteroate synthase (DHPS) enzyme
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Disruption of bacterial cell membrane integrity
In particular, certain derivatives have shown both curative and protective activities against bacterial plant diseases, with efficacies exceeding those of commercial bactericides like thiodiazole and bismerthiazol .
Anticancer Properties
Derivatives of piperidine sulfonamides have demonstrated promising antitumor activity. Notable examples include:
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A methanesulfonamide analogue (compound 5b) derived from cryptopleurine, which exhibited:
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Enhanced growth inhibition of human cancer cells compared to parent compounds
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Improved bioavailability (approximately 3 times higher than parent compounds)
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Significant in vivo antitumor activity in xenograft models (64.6% and 76.0% inhibition of tumor size at doses of 1 mg/kg and 3 mg/kg, respectively)
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The mechanism of action for these compounds involves:
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Induction of G0/G1 cell cycle arrest
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Nicotinamide N-methyltransferase-dependent JNK activation
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Inhibition of cancer cell migration and invasion by modulating the p38 MAPK signaling pathway
Matrix Metalloproteinase (MMP) Inhibition
Piperidine sulfonamide aryl hydroxamic acid analogs have shown activity as matrix metalloproteinase (MMP) inhibitors. Quantitative structure-activity relationship (QSAR) studies have revealed that:
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The inhibitory potencies against MMP-2 and MMP-13 correlate significantly with the hydrophobic properties of the molecules
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Hydrophobic interactions play a dominant role in the binding to these enzymes
These findings suggest potential applications in treating diseases associated with dysregulated MMP activity, such as certain cancers and inflammatory conditions.
Applications in Medicinal Chemistry
Piperidine-1-sulfonamide serves as a valuable scaffold in medicinal chemistry, finding applications in multiple therapeutic areas.
As a Building Block for Drug Design
The compound functions as an important building block for developing:
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Antitumor agents: Incorporated into complex structures that exhibit anticancer properties
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Antimicrobial compounds: Particularly those targeting plant pathogens
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Enzyme inhibitors: Including MMP inhibitors and other therapeutic targets
HIV-1 Protease Inhibitors
Novel aspartate binding bicyclic piperazine sulfonamide cores, inspired by the design of piperidine sulfonamides, have shown remarkable potential as HIV-1 protease inhibitors. One such inhibitor demonstrated:
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Approximately 60-fold increase in enzyme binding affinity
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10-fold increase in antiviral activity compared to reference compounds
This highlights the versatility of sulfonamide scaffolds containing nitrogen heterocycles like piperidine in antiviral drug development.
Optimization of Pharmacokinetic Properties
Parameter | Parent Compound | Sulfonamide Derivative | Improvement |
---|---|---|---|
Bioavailability (F) | ~10% | ~30% | 3-fold increase |
Variability (CV) | 85-102% | 11-17% | Significant reduction |
Half-life (T₁/₂) | Shorter | Longer | Improved duration |
These improvements demonstrate how the piperidine-1-sulfonamide moiety can enhance drug-like properties of bioactive compounds .
Structure-Activity Relationships
Understanding the relationship between structural modifications of piperidine-1-sulfonamide and biological activity provides valuable insights for rational drug design.
Key Structural Features Affecting Activity
Several structural elements have been identified as critical for the biological activity of piperidine sulfonamide derivatives:
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Position of the sulfonamide group on the piperidine ring
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Nature of substituents on the sulfonamide nitrogen
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Addition of lipophilic alkyl chains between C-8 and C-12 for optimal antibacterial activity
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Inclusion of specific functional groups that enhance target binding
Polarity and Lipophilicity Balance
The balance between polarity and lipophilicity significantly impacts the biological activity and pharmacokinetic properties:
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The polar sulfonamide group improves aqueous solubility while maintaining biological activity
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The lipophilic piperidine ring facilitates membrane permeability
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Additional alkyl chains can enhance interactions with cellular membranes
This balanced approach has been particularly successful in developing compounds with improved oral bioavailability and reduced pharmacokinetic variability .
Comparison with Similar Compounds
Piperidine-1-sulfonamide shares structural similarities with several related compounds, yet exhibits unique properties that distinguish it from these analogs.
Comparison with Other Nitrogen-Containing Heterocycles
Compound | Structural Features | Distinctive Properties |
---|---|---|
Piperidine | Six-membered heterocycle with one nitrogen atom | Commonly used in pharmaceutical synthesis |
Piperidine-1-sulfonamide | Piperidine with sulfonamide at N-position | Enhanced polarity and hydrogen bonding capacity |
Piperidine-4-sulfonamide | Sulfonamide at C-4 position | Different spatial arrangement affecting binding properties |
Piperazine sulfonamides | Two nitrogen atoms in six-membered ring with sulfonamide | Often shows different biological targets and activities |
Comparison with Classical Sulfonamides
The piperidine-1-sulfonamide scaffold differs from classical sulfonamide drugs in several aspects:
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Classical sulfonamides like sulfanilamide feature an aromatic ring directly attached to the sulfonamide group
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Piperidine-1-sulfonamide contains a saturated heterocyclic ring, altering electronic properties and conformational flexibility
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The nitrogen position in the piperidine ring creates a distinct three-dimensional arrangement that affects binding to biological targets
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These structural differences result in unique modes of action compared to traditional sulfonamide antibiotics
Current Research and Future Directions
Research on piperidine-1-sulfonamide continues to evolve, with several promising directions emerging in recent studies.
Emerging Research Areas
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Development of novel hybrid molecules incorporating the piperidine-1-sulfonamide scaffold for multi-target drug design
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Exploration of environmentally friendly synthetic routes to produce piperidine sulfonamides
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Investigation of structure-guided design to optimize binding to specific therapeutic targets
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Examination of the potential of piperidine sulfonamides as agrochemicals for plant disease control
Challenges and Opportunities
Despite the promising properties of piperidine-1-sulfonamide derivatives, several challenges remain:
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Optimizing synthetic routes to improve yield and purity
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Enhancing target selectivity to minimize off-target effects
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Addressing potential toxicity concerns associated with sulfonamide-containing compounds
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Developing formulations to overcome solubility and stability issues
These challenges present opportunities for innovative approaches in the design and development of next-generation piperidine sulfonamide derivatives with improved properties.
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